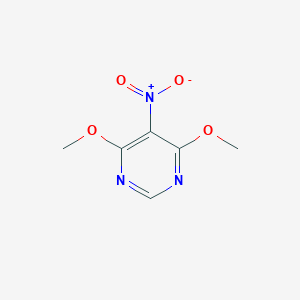

4,6-Dimethoxy-5-nitropyrimidine

説明

Overview of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of heterocyclic chemistry. wjahr.com Its six-membered ring contains two nitrogen atoms at positions 1 and 3. wjahr.comgsconlinepress.com This fundamental structure is found in a vast array of biologically significant molecules. gsconlinepress.com Notably, it forms the basis for three of the nucleobases in DNA and RNA: cytosine, thymine, and uracil. gsconlinepress.comwikipedia.org The pyrimidine scaffold is also integral to various vitamins, such as thiamine (B1217682) (vitamin B1) and riboflavin, and is found in numerous synthetic compounds, including barbiturates and certain therapeutic drugs. wikipedia.orgresearchgate.net

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse class of derivatives with a broad spectrum of biological activities. wjahr.comnih.gov These derivatives are of immense interest to medicinal chemists and have been explored for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govorientjchem.org The ability of pyrimidine derivatives to interact with various biological targets, including enzymes and genetic material, stems from the inherent properties of the pyrimidine core. gsconlinepress.comnih.gov

Historical Context of 4,6-Dimethoxy-5-nitropyrimidine Research

The study of pyrimidines began in the late 19th century. wikipedia.org While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic investigation of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgumich.edu The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org

Research into specifically substituted pyrimidines like this compound is a more recent development, driven by the quest for novel compounds with specific chemical functionalities for use in organic synthesis and medicinal chemistry. The introduction of methoxy (B1213986) groups at the 4 and 6 positions and a nitro group at the 5 position creates a unique electronic environment within the pyrimidine ring, influencing its reactivity and potential applications. For instance, an anomalous reaction of this compound with methylhydrazine was investigated to understand the formation of 4-hydrazino-6-hydroxypyrimidine. oregonstate.edu

Significance of the Pyrimidine Scaffold in Advanced Chemical Synthesis

The pyrimidine scaffold is a privileged structure in advanced chemical synthesis due to its versatile reactivity and the biological importance of its derivatives. bohrium.com The presence of nitrogen atoms in the ring makes it susceptible to both electrophilic and nucleophilic attack, allowing for a wide array of chemical transformations. wikipedia.org While electrophilic substitution is favored at the 5-position, nucleophilic substitutions are also common, particularly with appropriate leaving groups at the 2, 4, or 6 positions. wikipedia.org

The pyrimidine core serves as a valuable building block for the construction of more complex heterocyclic systems. gsconlinepress.com Its derivatives are key intermediates in the synthesis of a multitude of compounds, including pharmaceuticals and agrochemicals. orientjchem.org The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial in drug design and the development of materials with specific characteristics. The synthesis of tetrasubstituted purines, for example, can be achieved through the elaboration of 4,6-dichloro-2-methylthio-5-nitropyrimidine. researchgate.net

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 15846-14-7 sielc.com |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol sielc.com |

| Physical Form | Light yellow to yellow powder or crystals sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | VPNSJECDVDBDTA-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-dimethoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNSJECDVDBDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065956 | |

| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15846-14-7 | |

| Record name | 4,6-Dimethoxy-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15846-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxy-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dimethoxy 5 Nitropyrimidine

Multi-step Synthesis Approaches

Multi-step syntheses are common for substituted pyrimidines, providing flexibility and control over the placement of functional groups. These routes often begin with the construction of a suitable pyrimidine (B1678525) precursor, followed by sequential functionalization.

The journey to 4,6-dimethoxy-5-nitropyrimidine often commences with the creation of a foundational pyrimidine ring. A classic and widely adopted method involves the condensation of an active methylene (B1212753) compound, such as diethyl malonate, with a guanidine (B92328) or urea (B33335) derivative. For instance, the reaction of diethyl malonate with guanidine nitrate (B79036) in the presence of a base like sodium methoxide (B1231860) yields 2-amino-4,6-dihydroxypyrimidine. google.com

Another common starting point is the use of commercially available pyrimidine derivatives. A frequently employed precursor is 4,6-dichloropyrimidine (B16783), which serves as a versatile scaffold for subsequent modifications. chemicalbook.comchemrxiv.org Similarly, 4,6-dihydroxypyrimidine (B14393) is another key starting material, which can be synthesized from diethyl malonate and urea. The choice of precursor often dictates the subsequent steps in the synthetic sequence.

The introduction of methoxy (B1213986) groups at the C4 and C6 positions of the pyrimidine ring is a critical step, typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. When starting from 4,6-dichloropyrimidine, the chlorine atoms act as excellent leaving groups. The reaction is commonly performed using sodium methoxide (NaOMe) in methanol (B129727). chemicalbook.com The strong nucleophilicity of the methoxide ion facilitates the displacement of the chloride ions.

This transformation can be illustrated by the reaction of 4,6-dichloropyrimidine with sodium methoxide in methanol, which is heated to ensure the completion of the reaction, yielding 4,6-dimethoxypyrimidine (B185312). chemicalbook.com

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Sodium Methoxide (NaOMe) | Methanol | Heated at 65°C for 24 hours | 4,6-Dimethoxypyrimidine |

In routes starting from 4,6-dihydroxypyrimidine, the hydroxyl groups must first be converted into better leaving groups, typically by chlorination with phosphorus oxychloride (POCl₃), before the methoxylation step can proceed.

The final step in this common synthetic sequence is the nitration of the 4,6-dimethoxypyrimidine intermediate. The electron-donating nature of the two methoxy groups at positions 4 and 6 activates the pyrimidine ring, directing the electrophilic nitration to the C5 position.

The reaction is typically carried out using a nitrating agent such as concentrated or fuming nitric acid (HNO₃). To control the reaction, which can be highly exothermic, a co-solvent like acetic acid or sulfuric acid is often used, and the temperature is carefully maintained, usually between 0°C and 30°C. The nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich C5 position to yield the final product, this compound.

| Reactant | Nitrating Agent | Solvent/Co-solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| 4,6-Dimethoxypyrimidine | Concentrated Nitric Acid (65-70%) | Acetic Acid | 0–30°C | 2–6 hours |

| 4,6-Dimethoxypyrimidine | Fuming Nitric Acid (90-100%) | Sulfuric Acid | 0–30°C | 2–6 hours |

Alternative and Optimized Synthetic Routes

Research into the synthesis of this compound has also focused on developing more efficient and alternative pathways, including catalyzed processes and strategic variations in the reaction sequence.

While the use of sodium methoxide is effective, alternative catalyzed methods for methoxylation are an area of interest in green chemistry and process optimization. For aryl halides in general, palladium-catalyzed and copper-catalyzed C-O cross-coupling reactions are well-known. More recently, methods for the catalytic methoxylation of aryl halides using CO₂ as a source for the methoxy group have been reported, representing an innovative approach to carbon isotope labeling and functionalization. rsc.org While not specifically detailed for 4,6-dichloro-5-nitropyrimidine (B16160) in the provided context, these advanced catalytic systems offer potential future pathways for more efficient and sustainable syntheses of methoxylated pyrimidines.

Another approach involves the use of a catalyst during the chlorination step. For example, in the synthesis of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, N,N-dimethylaniline is used as a catalyst during the chlorination of the dihydroxy precursor with phosphorus oxychloride. google.com Such catalytic steps can improve reaction rates and yields.

The order in which the methoxy and nitro groups are introduced can be strategically altered to optimize the synthesis. Two primary sequences are prevalent:

Methoxylation followed by Nitration : This is the direct approach where 4,6-dimethoxypyrimidine is synthesized first and then nitrated at the C5 position. This route leverages the activating and directing effects of the methoxy groups for the final nitration step.

Nitration followed by Methoxylation : An alternative and widely used strategy involves nitrating a precursor like 4,6-dihydroxypyrimidine or 4,6-dichloropyrimidine first. For example, 4,6-dihydroxypyrimidine can be nitrated, followed by chlorination with phosphorus oxychloride to produce 4,6-dichloro-5-nitropyrimidine. The final step is a double nucleophilic substitution with sodium methoxide to replace the chlorine atoms with methoxy groups. The presence of the electron-withdrawing nitro group at the C5 position further activates the C4 and C6 positions towards nucleophilic attack, facilitating the methoxylation step.

This latter sequence can be advantageous as the nitration of 4,6-dihydroxypyrimidine can be very effective. The choice of sequence often depends on the availability of starting materials, reaction yields, and ease of purification of the intermediates.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. japsonline.com In the context of this compound synthesis, these principles can be applied to various stages, from the choice of starting materials and reagents to the reaction conditions and solvents. Key areas of development include the use of solid acid catalysts, ionic liquids, and alternative energy sources such as microwave and ultrasound, as well as innovative process technologies like flow chemistry and mechanochemical synthesis.

Traditional methods for pyrimidine synthesis often involve hazardous solvents, toxic reagents, and high energy consumption, leading to significant environmental impact. japsonline.com Greener alternatives seek to address these issues by improving reaction efficiency, minimizing waste, and utilizing safer substances. japsonline.com

Catalytic Innovations

The use of catalysts is a cornerstone of green chemistry, offering pathways to increased reaction rates and selectivity while minimizing waste.

Solid Acid Catalysts:

The nitration of pyrimidine derivatives, a key step in the synthesis of this compound, traditionally employs strong mineral acids like sulfuric acid, which pose significant environmental and handling challenges. vapourtec.com Solid acid catalysts are being explored as recyclable and less corrosive alternatives. Materials like zeolites, metal oxides, and heteropolyacids offer potential advantages due to their high stability and strong Brønsted acidity. mdpi.com For instance, carbon solid acid catalysts, which can be synthesized from biomass precursors, have shown effectiveness in various organic transformations and present a sustainable option. mdpi.com While specific applications to 4,6-dimethoxypyrimidine are not extensively documented, the successful use of solid acid catalysts in other nitration reactions suggests their potential applicability. nih.gov

| Catalyst Type | Potential Advantages in Pyrimidine Synthesis |

| Zeolites | Shape selectivity, thermal stability, reusability. |

| Metal Oxides | High surface area, tunable acidity. |

| Heteropolyacids | Strong Brønsted acidity, reduced corrosion. mdpi.com |

| Carbon Solid Acids | Derived from renewable sources, high adsorption capacity. mdpi.com |

Ionic Liquids:

Ionic liquids (ILs), which are salts with low melting points, are considered "green solvents" due to their low volatility and potential for recyclability. japsonline.com They can also function as catalysts. L-proline nitrate, an amino acid-based ionic liquid, has been successfully used as a catalyst in the synthesis of other pyrimidine derivatives, demonstrating significantly enhanced reaction rates compared to non-catalyzed reactions. japsonline.comresearchgate.netjapsonline.com The use of Lewis acidic ionic liquids, such as those based on triethylamine (B128534) hydrochloride-ZnCl₂, has also been shown to be highly effective in the cyclization step of pyrimidine synthesis, achieving high yields under mild conditions. researchgate.net These examples highlight the potential of ionic liquids to create more efficient and environmentally friendly processes for producing pyrimidine intermediates.

Alternative Energy and Process Technologies

Moving beyond conventional heating and batch processing, alternative energy sources and process technologies are demonstrating significant promise in greening chemical synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. rsc.org In the synthesis of nitropyridines and other heterocyclic compounds, microwave-assisted methods have been shown to be highly efficient. japsonline.com This technique has the potential to accelerate the nitration of 4,6-dimethoxypyrimidine, potentially reducing the need for harsh conditions and prolonged reaction times.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been employed for the synthesis of various heterocyclic compounds, offering a green alternative to conventional methods. japsonline.com

Flow Chemistry:

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for hazardous reactions like nitration. vapourtec.comtechnologynetworks.com By performing reactions in a continuous stream within a microreactor, heat and mass transfer are significantly improved, minimizing the risk of runaway reactions and allowing for precise control over temperature and stoichiometry. vapourtec.comnih.gov This technology has been successfully applied to the nitration of various aromatic compounds, suggesting its suitability for the safe and efficient production of this compound. nih.govnih.gov

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free or solvent-minimized approach to chemical synthesis. rsc.org This technique has been successfully applied to the synthesis of aromatic sulfonamides and for the iodination of pyrimidine derivatives, demonstrating its potential to create more sustainable synthetic routes by reducing solvent waste. researchgate.netrsc.org

The following table summarizes the potential benefits of these green chemistry approaches in the synthesis of this compound:

| Green Chemistry Approach | Key Advantages |

| Solid Acid Catalysts | Reusable, reduced corrosion, potentially derived from renewable sources. mdpi.com |

| Ionic Liquids | Low volatility, recyclable, can act as both solvent and catalyst. japsonline.comresearchgate.netjapsonline.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. japsonline.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. japsonline.com |

| Flow Chemistry | Improved safety, scalability, and control for hazardous reactions like nitration. vapourtec.comtechnologynetworks.comnih.gov |

| Mechanochemical Synthesis | Solvent-free or solvent-minimized conditions, reduced waste. researchgate.netrsc.org |

While direct, published research on the application of all these green methodologies specifically for this compound is still emerging, the successful implementation in the synthesis of analogous pyrimidine and nitroaromatic compounds provides a strong foundation for future development. These green chemistry approaches hold the key to developing more sustainable and environmentally responsible manufacturing processes for this important chemical intermediate.

Advanced Chemical Reactivity and Transformations of 4,6 Dimethoxy 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 4,6-dimethoxy-5-nitropyrimidine, leveraging the electron-deficient nature of the pyrimidine (B1678525) ring, which is further activated by the nitro group. This allows for the substitution of the methoxy (B1213986) groups by a variety of nucleophiles. The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. youtube.com

The mechanism of SNAr reactions involving this compound has been a subject of detailed study. While the classical view involves a stepwise mechanism with a distinct Meisenheimer complex as an intermediate, recent computational and experimental work has suggested that some SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex is a transition state rather than a stable intermediate. chemrxiv.orgresearchgate.net The reaction kinetics are influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. researchgate.net For instance, the reaction with primary amines can lead to disubstituted products under mild conditions. chemrxiv.org

Studies have shown that the formation of the addition intermediate is often the rate-determining step in SNAr reactions. masterorganicchemistry.com The stability of this intermediate, often referred to as a Meisenheimer complex, is crucial. youtube.com In the case of this compound, the negative charge of the intermediate is stabilized by the electron-withdrawing nitro group and the nitrogen atoms within the pyrimidine ring. youtube.comyoutube.com

A study on the reaction with methylhydrazine revealed an anomalous reaction pathway in a pyridine (B92270) solvent, leading to 4-hydrazino-6-hydroxypyrimidine. oregonstate.edu This was found to proceed through the formation of a methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine, which then reacts with methylhydrazine. oregonstate.edu

Table 1: Mechanistic Insights into SNAr Reactions of this compound

| Nucleophile | Key Mechanistic Feature | Product(s) | Reference |

| Primary Amines | Sequential substitution of both methoxy groups. chemrxiv.org | 4,6-Diamino-5-nitropyrimidines | chemrxiv.org |

| Methylhydrazine | Formation of a pyridinium (B92312) salt intermediate. oregonstate.edu | 4-Hydrazino-6-hydroxypyrimidine | oregonstate.edu |

| General Nucleophiles | Formation of a Meisenheimer complex. youtube.com | Substituted pyrimidines | youtube.com |

Regioselectivity in the SNAr reactions of substituted pyrimidines is a complex issue influenced by the electronic and steric nature of both the substituents on the pyrimidine ring and the incoming nucleophile. wuxiapptec.comwuxiapptec.com In molecules with multiple potential leaving groups, the site of nucleophilic attack is determined by factors such as the relative activation of different positions by electron-withdrawing groups and the inherent stability of the leaving groups. chemrxiv.org

For pyrimidines containing both chloro and alkoxy groups, the chlorine atom is generally a better leaving group when reacting with a primary amine. chemrxiv.org However, when comparing pyrimidines with the same alkylamine at one position, the alkoxy group can become the better leaving group. chemrxiv.org Computational studies, such as DFT calculations of Fukui indices, can help predict the more electrophilic sites, with the 4-position often showing higher electrophilicity than the 6-position in similar systems.

Stereoselectivity arises when the reaction leads to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of SNAr reactions, this can be influenced by the steric bulk of the nucleophile and the substituents on the pyrimidine ring, which can direct the approach of the nucleophile. nih.gov While specific stereoselective studies on this compound are not extensively detailed in the provided search results, the general principles of stereoselectivity would apply. masterorganicchemistry.com

Table 2: Factors Influencing Regioselectivity in Pyrimidine SNAr Reactions

| Factor | Influence on Regioselectivity | Example | Reference |

| Leaving Group Ability | Determines which group is preferentially displaced. | In 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine is the better leaving group with primary amines. | chemrxiv.org |

| Electronic Effects of Substituents | Electron-withdrawing groups activate ortho and para positions. wuxiapptec.com | A strong electron-donating group at C-6 can direct substitution to C-2 in 2,4-dichloropyrimidines. | wuxiapptec.com |

| Nucleophile Nature | Steric and electronic properties of the nucleophile influence the site of attack. | Not explicitly detailed for this compound, but a general principle. | |

| Reaction Conditions | Solvent polarity and temperature can affect the reaction pathway. | Deviations in solvent or temperature can lead to unexpected regioselectivity. |

The nitro group at the 5-position of the pyrimidine ring plays a crucial role in activating the molecule for nucleophilic aromatic substitution. youtube.com As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This activation is a hallmark of SNAr reactions, where electron-withdrawing groups are necessary to stabilize the negatively charged Meisenheimer intermediate. youtube.commasterorganicchemistry.com

The stabilizing effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, allowing for direct resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. youtube.comyoutube.com In this compound, the nitro group is ortho to both methoxy groups, providing substantial activation for their substitution. The presence of multiple electron-withdrawing groups, such as a nitro group, can accelerate the rate of SNAr reactions by several orders of magnitude. masterorganicchemistry.com

Furthermore, the nitro group's electronic influence can be quantified through computational methods, which show its significant impact on the molecule's electrophilicity. It also accelerates the hydrolysis of the methoxy groups in aqueous environments.

Reactions Involving the Nitro Group

The nitro group of this compound is not merely an activating group for SNAr reactions; it can also undergo various chemical transformations.

The reduction of the nitro group to an amino group is a common and important transformation, yielding 5-amino-4,6-dimethoxypyrimidine. This conversion is typically achieved using various reducing agents, with catalytic hydrogenation being a prevalent method. google.com The resulting amino-pyrimidine is a valuable intermediate in the synthesis of more complex heterocyclic systems, such as purines and other biologically active molecules. chemrxiv.orgresearchgate.net The mild conditions often employed for this reduction allow for the presence of other functional groups that might be sensitive to harsher reagents. researchgate.net

Table 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (B117758) (a related compound)

| Starting Material | Reagents and Conditions | Yield | Reference |

| 2-Amino-4,6-dihydroxypyrimidine | Dimethyl carbonate, hydrotalcite catalyst, 140°C, 8 hours | 61% | google.com |

| Malononitrile | Imidization, cyanamide (B42294) substitution, aromatic cyclization | High | google.com |

| 2-Amino-4,6-dihydroxypyrimidine | Dimethyl carbonate, hydrotalcite catalyst, 160°C, 20 hours | 57% | google.com |

The conversion of a nitro group to a nitroso group can be achieved under specific reaction conditions, though it is often a challenging transformation due to the high reactivity of nitroso compounds. nih.govucl.ac.uk These reactions can be influenced by photochemical methods. nih.gov For instance, the photoinduced conversion of o-nitrobenzyl moieties can lead to the formation of nitroso derivatives via an aci-nitro intermediate. nih.gov While specific methods for the direct conversion of this compound to its corresponding nitroso derivative are not extensively detailed, the general chemistry of nitro to nitroso transformations would apply. nih.govucl.ac.uk Such reactions often involve carefully controlled oxidation or reduction processes or nitrosation of electron-rich aromatic systems. nih.gov

Ring Transformations and Rearrangements

The pyrimidine core of this compound is susceptible to various ring transformations and rearrangements, particularly under specific reaction conditions. These reactions can sometimes lead to unexpected or "anomalous" products, providing insight into the complex reactivity of this heterocyclic system.

An intriguing anomalous reaction occurs when this compound is treated with methylhydrazine in a pyridine solvent. Instead of a simple substitution, the reaction yields 4-hydrazino-6-hydroxypyrimidine. oregonstate.edu A thorough investigation into this transformation revealed that refluxing this compound in pyridine alone, without methylhydrazine, results in the formation of two distinct, non-interconvertible salts. oregonstate.edu

One of these, which is insoluble in cold pyridine, was identified as the methylpyridinium salt of 1,6-dihydro-4-hydroxy-1-methyl-5-nitro-6-oxopyrimidine. The other salt, soluble in pyridine, was characterized as the methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine. oregonstate.edu It is this soluble salt that reacts with methylhydrazine to produce 4-hydrazino-6-hydroxypyrimidine. The elucidation of this reaction pathway was supported by several key pieces of evidence:

The isolation and characterization of the methylpyridinium salt of 1,6-dihydro-4-hydroxy-1-methyl-5-nitro-6-oxopyrimidine. oregonstate.edu

The synthesis of the methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine and its subsequent acid hydrolysis to recover 4-hydroxy-6-methoxy-5-nitropyrimidine. oregonstate.edu

The detection of methyl nitrite (B80452) and methanol (B129727) as by-products in the reaction mixture. oregonstate.edu

The reaction of 4-hydroxy-6-methoxy-5-nitropyrimidine with methylhydrazine, which also yielded the same final product. oregonstate.edu

This detailed analysis highlights a complex reaction mechanism involving the solvent and rearrangement of the pyrimidine ring, a departure from simple nucleophilic substitution.

This compound serves as a valuable precursor for the synthesis of other important heterocyclic systems, most notably purines. The general strategy involves the reduction of the nitro group to an amino group, which can then undergo cyclization to form the fused imidazole (B134444) ring of the purine (B94841) system.

For instance, catalytic hydrogenation of this compound using a palladium-on-carbon (Pd-C) catalyst effectively reduces the nitro group to an amine. This transformation is a key step in accessing various fused-ring systems. The resulting 5-amino-4,6-dimethoxypyrimidine is a versatile intermediate for constructing purine analogs, which are of significant interest in medicinal chemistry. ugr.eschemrxiv.org

Furthermore, derivatives of this compound, such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, can be elaborated into tetrasubstituted purines. This process involves sequential nucleophilic substitution of the chloro groups, oxidation of the methylthio group, reduction of the nitro group, and finally, acid-catalyzed cyclization with an orthoester. researchgate.net

Derivatization Strategies

The functional groups on this compound, namely the methoxy and nitro groups, provide handles for a variety of derivatization reactions, allowing for the introduction of diverse substituents and the formation of new functionalized pyrimidines.

The methoxy groups at the 4 and 6 positions can be replaced by other functionalities. A common transformation is the conversion to the corresponding dichloro derivative. Treating this compound with phosphorus pentachloride (PCl₅) in dimethylformamide (DMF) substitutes the methoxy groups with chlorine atoms, yielding 4,6-dichloro-5-nitropyrimidine (B16160). This dichloro derivative is a key intermediate for synthesizing various compounds, including potential antitumor agents.

In some instances, the introduction of a methylthio group is desired. While direct methylthiolation of this compound is less common, related structures like 4,6-dichloro-5-nitropyrimidine can be reacted with a source of the methylthio group.

One of the most significant derivatizations of this compound is its conversion to amino-substituted pyrimidines. The methoxy groups can be displaced by amines through nucleophilic aromatic substitution. For example, reacting this compound with ammonia (B1221849) in tetrahydrofuran (B95107) (THF) at elevated temperatures replaces the methoxy groups to form 4,6-diamino-5-nitropyrimidine, a precursor for purine analogs.

Similarly, reactions with primary amines can lead to disubstituted aminopyrimidines. ugr.eschemrxiv.org An interesting case is the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which unexpectedly yields symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines rather than the anticipated monosubstituted product. ugr.eschemrxiv.org This suggests that the initial substitution of the chlorine is followed by a subsequent, facile substitution of the alkoxy group. ugr.eschemrxiv.org

The reduction of the nitro group on the pyrimidine ring is another crucial route to amino-substituted pyrimidines. The resulting 5-aminopyrimidine (B1217817) derivatives are pivotal intermediates in the synthesis of various biologically active molecules. For example, 2-amino-4,6-dichloro-5-nitropyrimidine is a key intermediate for preparing nitropyrimidine-based inactivators of the DNA repair protein MGMT. researchgate.net

The synthesis of various 5-substituted 2-amino-4,6-dihydroxypyrimidines can be achieved through the condensation of monosubstituted malonic acid diesters with guanidine (B92328). nih.gov These dihydroxypyrimidines can then be converted to the corresponding dichloropyrimidines, which have shown inhibitory effects on nitric oxide production. nih.gov

Here is a table summarizing some of the key derivatization reactions of this compound and its close analogs:

| Starting Material | Reagent(s) | Product | Application/Significance |

| This compound | PCl₅, DMF | 4,6-Dichloro-5-nitropyrimidine | Intermediate for antitumor agents |

| This compound | NH₃, THF, 60°C | 4,6-Diamino-5-nitropyrimidine | Precursor for purine analogs |

| This compound | H₂/Pd-C | 5-Amino-4,6-dimethoxypyrimidine | Intermediate for fused-ring systems |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | 4,6-Dialkyl/arylamino-5-nitropyrimidine | Synthesis of purine libraries |

| 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack-Arnold reagent | 2-Amino-4,6-dichloropyrimidine | Inhibitors of nitric oxide production |

Spectroscopic and Computational Elucidation

Advanced Spectroscopic Characterization

Spectroscopy is the primary tool for confirming the identity and elucidating the structural features of 4,6-Dimethoxy-5-nitropyrimidine. Each method offers unique insights into the molecular composition and arrangement.

The ¹H NMR spectrum is anticipated to be relatively simple, showing two key signals:

A singlet in the aromatic region, corresponding to the lone proton at the C2 position of the pyrimidine (B1678525) ring. Its chemical shift would be influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the nitro group.

A single, more intense singlet in the upfield region, integrating to six protons. This signal arises from the two chemically equivalent methoxy (B1213986) (-OCH₃) groups at the C4 and C6 positions.

The ¹³C NMR spectrum would complement the proton data, with distinct signals expected for each unique carbon atom: the C2, C4/C6 (equivalent), C5, and the methoxy carbons. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, are often used to calculate theoretical chemical shifts that can be compared with experimental data for verification. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Signal | Multiplicity | Position |

| ¹H | H-2 | Singlet | Pyrimidine Ring |

| ¹H | -OCH₃ | Singlet (6H) | C4 and C6 |

| ¹³C | C2 | Singlet | Pyrimidine Ring |

| ¹³C | C4 / C6 | Singlet | Pyrimidine Ring |

| ¹³C | C5 | Singlet | Pyrimidine Ring |

| ¹³C | -OCH₃ | Singlet | Methoxy Groups |

Mass spectrometry is employed to determine the precise molecular weight and confirm the elemental composition of the compound. The molecular formula for this compound is C₆H₇N₃O₄. nih.gov

High-Resolution Mass Spectrometry (HRMS) is particularly crucial. It measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. For this compound, the theoretical monoisotopic mass is 185.04365571 Da. nih.gov In a typical HRMS experiment, the compound is ionized, often by protonation, to form the [M+H]⁺ adduct. The experimental m/z value of this ion is then compared to its calculated exact mass to unequivocally confirm the molecular formula. uni.lu

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | nih.gov |

| Monoisotopic Mass | 185.04365571 Da | nih.gov |

| Predicted [M+H]⁺ m/z | 186.05094 | uni.lu |

| Predicted [M+Na]⁺ m/z | 208.03288 | uni.lu |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by detecting the vibrational frequencies of its bonds. youtube.com The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the nitro and methoxy groups, as well as the pyrimidine core.

The most prominent and diagnostic peaks are associated with:

Nitro (NO₂) Group: This group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1560–1490 cm⁻¹ region and a symmetric stretch in the 1370–1310 cm⁻¹ region. pw.edu.pl

Methoxy (C-O) Groups: The C-O-C ether linkages of the methoxy groups produce strong stretching bands, typically observed around 1250-1100 cm⁻¹. pw.edu.pl

Aromatic Ring: Vibrations associated with the pyrimidine ring, including C-H and C=N stretching, also appear in the spectrum.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Methoxy (C-O) | C-O-C Stretch | ~1250 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic Ring | C=N / C=C Stretch | ~1600-1400 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. youtube.com The this compound molecule contains a pyrimidine ring substituted with both electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a conjugated system that acts as a chromophore. nih.gov

This extended conjugation allows the molecule to absorb ultraviolet light, promoting electrons from lower-energy molecular orbitals to higher-energy ones. The absorption spectrum is expected to show distinct maxima (λ_max) corresponding to π → π* electronic transitions. youtube.com Studies on similar nitropyrimidine derivatives confirm that these compounds absorb in the UV region, and the position and intensity of the absorption bands are sensitive to the substitution pattern on the pyrimidine ring. nih.gov

Computational Chemistry Studies

Theoretical calculations, particularly those using Density Functional Theory, are invaluable for complementing experimental data and providing deeper insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic properties of molecules. nih.govresearchgate.net For this compound, DFT calculations can be performed to determine its most stable conformation (molecular geometry) and to analyze its molecular orbitals.

A common approach involves geometry optimization using the B3LYP functional with a basis set such as 6-31G(d,p). nih.gov The resulting theoretical bond lengths, bond angles, and dihedral angles can be validated by comparison with experimental data from X-ray crystallography. A crystallographic study of related amino-nitropyrimidines provides such experimental benchmarks, lending high confidence to theoretical models of the parent compound. researchgate.netst-andrews.ac.uk

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjournalijar.com The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule. A smaller gap generally indicates higher reactivity. journalijar.com

Table 4: Key Molecular Parameters Determined by DFT

| Parameter Type | Specific Examples | Significance |

| Molecular Geometry | Bond Lengths (e.g., C-N, N-O) | Defines the precise 3D structure |

| Bond Angles (e.g., O-N-O) | Confirms molecular shape and strain | |

| Dihedral Angles | Describes the orientation of substituents | |

| Electronic Structure | HOMO Energy | Relates to electron-donating ability |

| LUMO Energy | Relates to electron-accepting ability | |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its chemical behavior. The rotation of the methoxy and nitro groups relative to the pyrimidine ring gives rise to various conformers with different energy levels. The collection of all possible conformations and their corresponding potential energies is known as the energy landscape. nih.govfrontiersin.org Understanding this landscape is crucial for predicting the most stable forms of the molecule and the energy barriers between different conformations. nih.gov

The energy landscape of a molecule is not static and can be influenced by its environment. frontiersin.org For instance, the presence of polar co-solutes can modulate the conformational energy landscape by altering the stability of different conformers through direct solvent-solute interactions. chemrxiv.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of this compound. Density Functional Theory (DFT) calculations, for example, can be used to determine the distribution of electron density within the molecule, highlighting potential sites for nucleophilic or electrophilic attack.

Key reactions involving this compound include:

Nucleophilic Substitution: The electron-withdrawing nitro group at the 5-position makes the pyrimidine ring susceptible to nucleophilic attack. This allows for the displacement of the nitro group or the methoxy groups by various nucleophiles.

Reduction: The nitro group can be readily reduced to an amino group, a common transformation in the synthesis of various derivatives.

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

The reactivity of this compound is often compared to structurally similar compounds like 4,6-dichloro-5-nitropyrimidine (B16160). The chloro substituents in the latter are more reactive towards nucleophilic displacement, making it a useful precursor in pharmaceutical synthesis. For instance, reaction with primary amines can lead to high yields of substituted pyrimidines.

An interesting reaction of this compound occurs with methylhydrazine in a pyridine (B92270) solvent, which anomalously yields 4-hydrazino-6-hydroxypyrimidine. oregonstate.edu Investigations revealed that refluxing this compound in pyridine alone produces two distinct salts, one of which reacts with methylhydrazine to form the observed product. oregonstate.edu

Interactive Table: Predicted Reactivity of this compound

| Reaction Type | Reagent/Conditions | Predicted Product(s) |

| Nucleophilic Substitution | Nucleophiles | Substitution of nitro or methoxy groups |

| Reduction | Reducing agents (e.g., H₂/catalyst) | 4,6-Dimethoxy-5-aminopyrimidine |

| Oxidation | Oxidizing agents | Aldehydes or carboxylic acids |

| Reaction with Methylhydrazine | Pyridine solvent | 4-Hydrazino-6-hydroxypyrimidine |

Hydrogen Bonding and π-Stacking Interactions in Crystal Structures

The arrangement of molecules in the solid state is governed by intermolecular forces, with hydrogen bonding and π-stacking interactions playing crucial roles in the crystal structure of this compound and its derivatives.

Hydrogen Bonding:

In the crystal structures of related amino-substituted dimethoxypyrimidines, extensive hydrogen bonding networks are observed. For example, in 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, forming sheets. researchgate.net Similarly, in the cocrystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with anthranilic acid, N—H⋯O and O—H⋯N hydrogen bonds create cyclic motifs. nih.govnih.gov These interactions are fundamental in molecular recognition and crystal engineering. nih.gov

π-Stacking Interactions:

Interactive Table: Intermolecular Interactions in Dimethoxypyrimidine Derivatives

| Compound | Hydrogen Bonding Motif | π-Stacking Interaction |

| 2-Amino-4,6-dimethoxy-5-nitropyrimidine | N—H⋯N and N—H⋯O form sheets | Links sheets into a 3D structure |

| 4-Amino-2,6-dimethoxy-5-nitropyrimidine | N—H⋯N forms dimers; C—H⋯O links dimers into sheets | Links sheets into a 3D structure |

| 2-Amino-4,6-dimethoxypyrimidine-anthranilic acid cocrystal | N—H⋯O and O—H⋯N form cyclic motifs | Present between pyrimidine rings |

| 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine | Three-centre C—H⋯(O)2 hydrogen bonds form dimers | Links dimers into chains |

Applications in Medicinal Chemistry and Drug Discovery

Anticancer and Antitumor Agents

The pyrimidine (B1678525) scaffold is a core component of many compounds with demonstrated anticancer and antitumor properties. The addition of a nitro group to this structure can further enhance its cytotoxic effects, making nitro-substituted pyrimidines a promising area of cancer research.

Inhibition of Kinases

While direct studies on 4,6-Dimethoxy-5-nitropyrimidine's effect on Aurora and Polo-like kinases are not extensively detailed in the provided results, the broader class of pyrimidine-based derivatives has been a major focus for kinase inhibition. Kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer.

For instance, a series of pyrimidine-based derivatives were designed and synthesized to inhibit Aurora A kinase, which is upregulated in many cancers and stabilizes the MYC oncoprotein. nih.gov One lead compound from this series demonstrated potent inhibition of proliferation in high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 value under 200 nM. nih.gov Further optimization of this lead compound resulted in a molecule that caused over 80% tumor regression in SCLC xenograft models in mice. nih.gov

Similarly, research into 4,6-disubstituted pyrimidines has identified inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in Alzheimer's disease that also has implications in cancer biology. nih.gov

DNA Synthesis Inhibition

The mechanism of action for many anticancer agents involves the disruption of DNA synthesis in rapidly dividing cancer cells. Nitroaromatic compounds, a class to which this compound belongs, can be metabolically activated to produce reactive species that damage DNA.

While the direct action of this compound on DNA synthesis is a subject for further study, related compounds have shown such activity. For example, the cytotoxic effects of 1-nitropyrene (B107360) and its metabolite 1-nitrosopyrene (B1218456) in human fibroblasts are linked to the formation of DNA adducts. nih.gov The number of these adducts correlates with the extent of cell killing, highlighting the role of DNA damage in the cytotoxic mechanism of nitro-compounds. nih.gov

Furthermore, pyrimidine derivatives are known to inhibit enzymes crucial for DNA replication and repair. Some can act as inhibitors of topoisomerase IIα, an enzyme often overexpressed in tumor cells, leading to DNA double-strand breaks and apoptosis. nih.gov

Cytotoxic Effects of Nitro-Substituted Pyrimidines

The presence of a nitro group is often associated with the cytotoxic potential of a compound. Studies on various nitro-substituted pyrimidines have consistently demonstrated their ability to induce cell death in cancer cell lines.

For example, a study on new pyrimidine and pyrimidopyrimidine derivatives found that several compounds exhibited high cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov The potent activity of one such compound was attributed to its chemical structure, which includes a highly bioactive pyrazole (B372694) ring and electron-donating groups like amino and methoxy (B1213986) groups, in addition to the pyrimidine moiety. nih.gov

Another study focusing on pyrimidine derivatives with aryl urea (B33335) moieties identified a compound with significant cytotoxic activity against the SW480 colon cancer cell line, with an IC50 value of 11.08 µM. nih.gov Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase. nih.gov

| Compound Class | Cancer Cell Line | Observed Effect |

| Pyrimidine-based derivatives | High-MYC expressing SCLC | Proliferation inhibition (IC50 < 200 nM) nih.gov |

| Pyrimidopyrimidines | HCT-116, MCF-7, HEPG-2 | High cytotoxic activity nih.gov |

| Pyrimidine with aryl urea moiety | SW480 (colon cancer) | Cytotoxic activity (IC50 = 11.08 µM) nih.gov |

Antimicrobial and Antiviral Activities

Compounds containing nitro and dimethoxy groups have shown significant antimicrobial properties. The pyrimidine ring itself is a key structural feature in many established antimicrobial and antiviral drugs. nih.gov

Antibacterial Efficacy against Specific Strains

Research has indicated that this compound exhibits antimicrobial activity. While specific data on its efficacy against a wide range of bacterial strains is still emerging, related pyrimidine derivatives have shown promise.

A study on 5-benzylidenepyrimidine-4,6-diones showed activity against Staphylococcus aureus. nih.gov However, these compounds did not inhibit the growth of Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa. nih.gov In contrast, another study on 5-nitrouracil (B18501) derivatives found no significant inhibition of growth against strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov

The antibacterial activity of these compounds is often linked to their ability to interfere with essential cellular processes. For instance, some antibiotics work by inhibiting DNA and RNA synthesis in bacteria. youtube.com

Antifungal Properties

The antifungal potential of pyrimidine derivatives is also an active area of investigation. Studies have shown that compounds containing both nitro and dimethoxy substituents can be effective against various fungi.

One study on substituted 5,6-dihydro-5-nitrouracils tested their activity against Candida albicans and Trichophyton mentagrophytes, although significant growth inhibition was not observed in this particular case. nih.gov However, other research on pyrimidine derivatives has reported excellent antifungal activities against species like Candida albicans and Aspergillus flavus, comparable to the reference drug clotrimazole. nih.gov

| Compound Class | Microbial Strain | Observed Activity |

| 5-benzylidenepyrimidine-4,6-diones | Staphylococcus aureus | Active nih.gov |

| 5-benzylidenepyrimidine-4,6-diones | E. coli, P. aeruginosa | Not active nih.gov |

| 5-nitrouracil derivatives | E. coli, P. aeruginosa, S. aureus, C. albicans, T. mentagrophytes | No significant inhibition nih.gov |

| Pyrimidine derivatives | Candida albicans, Aspergillus flavus | Excellent antifungal activity nih.gov |

Anti-inflammatory Applications

Pyrimidine derivatives are recognized for their wide range of pharmacological effects, including anti-inflammatory properties. rsc.org These compounds often work by inhibiting key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. rsc.orggoogle.com The core structure of pyrimidine is a key feature in several clinically used anti-inflammatory drugs. rsc.org

Research into novel pyrimidine derivatives has shown promising results. For instance, certain 6-phenoxypyrimidine derivatives have been identified as potent inhibitors of nitric oxide production, a key factor in inflammatory processes. google.com Similarly, various synthesized pyrimidine and pyrimidopyrimidine analogs have demonstrated significant anti-inflammatory and antioxidant activities. nih.gov Studies on pyrano[2,3-d]pyrimidines and tetrahydrobenzo nih.govsielc.comthieno[2,3-d]pyrimidine analogs have also revealed compounds with noteworthy anti-inflammatory effects, often by suppressing COX-2 and iNOS activity. rsc.org The versatility of the pyrimidine scaffold allows for the development of derivatives with enhanced anti-inflammatory potency. researchgate.net

Precursors for Bioactive Molecules

The chemical structure of this compound, featuring two methoxy groups and a nitro group on a pyrimidine ring, makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications. The nitro group can undergo redox reactions, while the methoxy groups are susceptible to nucleophilic substitution, allowing for a variety of chemical transformations.

Synthesis of Novel Pyrimidine Derivatives for Drug Development

The pyrimidine framework is a cornerstone in medicinal chemistry, serving as a scaffold for a diverse array of therapeutic agents. gsconlinepress.com The synthesis of novel pyrimidine derivatives is a significant area of research aimed at discovering new drugs with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govwisdomlib.org

Starting from precursors like this compound, chemists can introduce various functional groups to the pyrimidine ring to create new molecular entities. For example, 4,6-dichloro-5-nitropyrimidine (B16160) serves as a versatile building block for creating dihydropteridinones through solid-phase synthesis. researchgate.net The synthesis of pyrimido[5,4-d]pyrimidine (B1612823) derivatives has led to the discovery of potent GPR119 agonists for the potential treatment of type 2 diabetes. nih.gov The adaptability of the pyrimidine core allows for the generation of large libraries of compounds for screening and development. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For pyrimidine derivatives, SAR studies help in identifying the key structural features required for a specific therapeutic effect. nih.gov

By systematically modifying the substituents on the pyrimidine ring, researchers can determine which groups enhance potency and which diminish it. For example, in the development of anti-inflammatory pyrimidine derivatives, SAR analysis has shown that the presence of certain groups, like a halogen-substituted benzamide, can be crucial for activity. tandfonline.com In the context of pan-Trk inhibitors, SAR studies of pyrimido[5,4-b] nih.govoxazin-one derivatives have guided the optimization of lead compounds to achieve low nanomolar potency against various cancer targets. researchgate.netfigshare.com These studies are essential for the rational design of new and more effective pyrimidine-based drugs. nih.govfrontiersin.org

Applications in Materials Science

Development of Specialized Polymers and Coatings

The functional groups present in 4,6-dimethoxy-5-nitropyrimidine make it a candidate for incorporation into specialized polymers and coatings. The methoxy (B1213986) groups can be susceptible to nucleophilic substitution, allowing for the covalent attachment of the pyrimidine (B1678525) ring onto a polymer backbone or a surface. This functionalization can impart unique properties to the resulting material.

For instance, the introduction of the nitropyrimidine moiety could enhance the thermal stability, refractive index, or specific interactions of a polymer. In the realm of coatings, the polarity and hydrogen bonding capabilities of the molecule could be exploited to tailor surface properties such as wettability and adhesion. Research into reactive surface coatings often utilizes molecules with active functional groups that can be chemically modified post-deposition. While direct studies on this compound in this context are not widely published, the principle of using functionalized organic molecules to create tailored surfaces is well-established. nih.gov

The synthesis of polymers with specific functionalities often involves the polymerization of monomers containing the desired chemical groups. This compound could potentially be modified to include a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, enabling its direct incorporation into a polymer chain through various polymerization techniques.

Role in Electronic and Optical Materials

The field of nonlinear optics (NLO) is one where pyrimidine derivatives have shown significant promise. nih.govresearchgate.net NLO materials are crucial for applications such as optical switching, frequency conversion, and optical data storage. The NLO response of a molecule is often related to the presence of a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

In this compound, the methoxy groups act as electron donors, while the nitro group is a strong electron acceptor. The pyrimidine ring provides the conjugated system. This arrangement suggests that this compound and its derivatives could exhibit significant NLO properties. Theoretical and experimental studies on similar pyrimidine-based chromophores have demonstrated their potential for second and third-order nonlinear optical responses. nih.govmdpi.com

The following table summarizes the calculated nonlinear optical properties of a related pyrimidine derivative, highlighting the potential of this class of compounds.

| Property | Value |

| First Hyperpolarizability (β) | High (specific value depends on derivative) |

| Second Hyperpolarizability (γ) | Significant (specific value depends on derivative) |

| Application | Potential for optical and photonic devices |

Table: Representative nonlinear optical properties of pyrimidine derivatives. mdpi.com

Further research into the specific NLO properties of this compound could involve computational modeling and experimental characterization to quantify its hyperpolarizability and assess its suitability for various optical applications.

Precursor for Dyes and Pigments

Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). They are synthesized through a diazotization reaction of a primary aromatic amine, followed by coupling with a suitable coupling component. nih.gov The amino derivative of this compound, which can be synthesized from the parent compound, can serve as a precursor for novel azo dyes.

The synthesis would involve the diazotization of 4,6-dimethoxy-5-aminopyrimidine to form a diazonium salt. This salt can then be reacted with a variety of coupling components, such as phenols or anilines, to produce a range of azo dyes with different colors and properties. The resulting dyes would incorporate the dimethoxy-nitropyrimidine moiety, which could influence their spectral properties, fastness, and affinity for different fibers. nih.govresearchgate.net

The general reaction scheme for the synthesis of an azo dye from an aromatic amine is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Azo Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Where Ar is the aromatic group from the amine precursor and Ar'-H is the coupling component.

The specific shades and properties of the dyes would depend on the choice of the coupling component. This approach offers a pathway to new colorants with potentially interesting properties for textile, printing, and other industries.

High Nitrogen Explosives Research (Note: Research focus on molecular structure and stability, not explosive properties)

In the field of energetic materials, there is a continuous search for compounds with high energy content and good thermal stability. Nitropyrimidines are a class of compounds that have been investigated in this context due to their high nitrogen content and the energetic nature of the nitro group. energetic-materials.org.cn The research focus in this area for a compound like this compound is primarily on understanding its molecular structure, crystal packing, and thermal stability, rather than its direct application as an explosive.

Theoretical studies on nitropyrazole-based energetic materials, which share some structural similarities with nitropyrimidines, have shown that the thermal decomposition pathways are complex and can be influenced by the molecular structure and intermolecular interactions. mdpi.com The stability of energetic materials is a critical factor, and computational chemistry plays a significant role in predicting properties like heat of formation and bond dissociation energies, which are indicators of thermal stability. researchgate.netbibliotekanauki.pl

The following table presents calculated energetic properties for a representative nitropyrazole, which can provide insights into the type of data sought for nitropyrimidines in this research area.

| Property | Calculated Value |

| Heat of Formation (kJ/mol) | Varies with structure |

| Detonation Velocity (km/s) | Varies with structure |

| Detonation Pressure (GPa) | Varies with structure |

Table: Representative calculated energetic properties of a nitropyrazole derivative. mdpi.com

Understanding the crystal structure of this compound and its derivatives is also crucial. The way molecules pack in a crystal lattice affects the density and the intermolecular forces, which in turn influence the stability and sensitivity of the material.

Analytical and Industrial Applications

Intermediate in Agrochemical Synthesis

4,6-Dimethoxy-5-nitropyrimidine is a crucial intermediate in the production of diverse heterocyclic compounds, particularly within the agrochemical sector. Its chemical reactivity, characterized by the electron-withdrawing nature of the nitro group, allows it to be a versatile precursor for creating more complex molecules used in crop protection. The synthesis of these agrochemicals often involves the reduction of the nitro group to an amino group, forming 4,6-dimethoxy-5-aminopyrimidine, which can then undergo further reactions. For example, 2-amino-4,6-dimethoxypyrimidine (B117758), a related compound, is a key component in the synthesis of several sulfonylurea herbicides. nih.gov

The general synthetic route involves reacting this aminopyrimidine with a suitable sulfonyl isocyanate or carbamate. A novel synthesis method for sulfonylurea herbicides highlights the reaction between 2-amino-4,6-dimethoxypyrimidine and a substituted sulfonyl ethyl formate (B1220265) under reduced pressure to increase yield and purity. nih.gov This demonstrates the foundational role of the dimethoxypyrimidine scaffold in constructing the final active agrochemical ingredients.

The primary application of this compound in agrochemical formulation is as a key intermediate for a class of herbicides known as sulfonylureas. acs.org These herbicides are effective at controlling a wide range of weeds in various crops. acs.org The synthesis pathways lead to commercial herbicides by creating a "sulfonylurea bridge" that connects the pyrimidine (B1678525) ring to a substituted phenyl ring.

Research has focused on designing and synthesizing novel sulfonylurea derivatives containing the monosubstituted pyrimidine moiety to discover more efficient herbicides. acs.org For instance, a series of new sulfonylurea compounds based on this structure were synthesized and showed significant inhibitory effects against weeds like Brassica napus and Amaranthus retroflexus. acs.org Furthermore, derivatives of chlorsulfuron (B1668881) containing the 4,6-disubstituted pyrimidine structure have been shown to maintain high herbicidal activity while exhibiting faster degradation rates in soil, which is an important environmental consideration. nih.gov While its role in herbicide synthesis is well-documented, its application as a direct intermediate for fungicides is less prominent in available research. However, research into other nitropyrimidine derivatives has shown some fungicidal activities, suggesting a potential area for future development.

Use in Analytical Methods for Nitrogen-Containing Compounds

While methods for the analysis of this compound and its derivatives are well-established, its use as a standard or reagent for the direct analysis of other unrelated nitrogen-containing compounds is not widely documented. Its primary analytical relevance lies in the monitoring of its derivatives, which are important in environmental and agricultural contexts.

Specifically, the transformation product 2-Amino-4,6-dimethoxypyrimidine is a known environmental metabolite of numerous sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, and flupyrsulfuron-methyl. nih.gov Therefore, highly sensitive analytical methods are required to detect and quantify this pyrimidine amine in soil and water samples to monitor the environmental fate and degradation of the parent herbicides. The development of such methods is crucial for ensuring agricultural and environmental safety.

HPLC and UPLC Method Development for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard techniques for the analysis and purification of this compound. A robust reverse-phase (RP) HPLC method has been developed for its analysis under simple conditions. sielc.com

This method is scalable and can be adapted for preparative separation to isolate impurities, making it suitable for quality control during industrial synthesis. sielc.com The use of smaller 3 µm particle columns allows for rapid analysis, which is characteristic of UPLC applications. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid to ensure compatibility. sielc.com

Below is a table summarizing typical HPLC conditions for the analysis of this compound.

| Parameter | Details | Source(s) |

| Chromatography Mode | Reverse Phase (RP) | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with a formic acid modifier. | sielc.com |

| Applications | Analysis, impurity isolation, preparative separation, pharmacokinetics. | sielc.com |

| Fast Analysis | Suitable for UPLC applications using smaller (e.g., 3 µm) particle columns. | sielc.com |

Future Research Directions

Exploration of Novel Synthetic Pathways

While methods for the synthesis of 4,6-dimethoxy-5-nitropyrimidine exist, such as the nucleophilic substitution of 4,6-dichloropyrimidine (B16783) derivatives, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic strategies.

Future research should focus on:

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize hazardous waste. This could involve exploring catalytic methods that replace stoichiometric reagents.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound and its derivatives. This technology can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Alternative Starting Materials: Investigating less common or more readily available starting materials to create more cost-effective and robust synthetic pathways.

| Research Focus | Potential Advantage |

| Catalytic Methods | Higher efficiency, lower waste, reusability of catalysts. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. |

| Sonochemistry | Enhanced reaction rates and yields through acoustic cavitation. |

Advanced Mechanistic Investigations of Complex Reactions

The reactivity of this compound is complex, involving interactions between its various functional groups. A deeper understanding of its reaction mechanisms is crucial for controlling reaction outcomes and designing new transformations.

Anomalous reactions, such as the one observed with methylhydrazine where demethylation and substitution occur to form 4-hydrazino-6-hydroxypyrimidine, highlight the need for detailed mechanistic studies. oregonstate.edu Future investigations could employ a combination of advanced techniques:

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the influence of substituents and solvents on reactivity. nih.gov This can provide insights into the formation of intermediates, such as the methylpyridinium salt identified in the reaction with methylhydrazine. oregonstate.edu

In-situ Spectroscopy: Employing techniques like NMR, IR, and Raman spectroscopy to monitor reactions in real-time. This allows for the direct observation of transient intermediates and provides valuable kinetic data.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, rate constants, and activation parameters. This information is essential for elucidating multi-step reaction mechanisms, such as the catalytic hydrogenation of the nitro group. mdpi.comgoogle.com

Design and Synthesis of Next-Generation Bioactive Analogs

This compound is a valuable scaffold for the synthesis of novel bioactive compounds. The nitro group can be readily reduced to an amino group, creating 5-amino-4,6-dimethoxypyrimidine, a key intermediate for building more complex heterocyclic systems, particularly pteridines. derpharmachemica.comorientjchem.org Pteridine derivatives are known to possess a wide range of biological activities. ijfmr.comnih.gov

Future research in this area should be directed towards:

Scaffold Diversification: Using this compound as a starting point to create libraries of diverse analogs. This can be achieved by replacing the methoxy (B1213986) groups with other nucleophiles or by elaborating the pyrimidine (B1678525) ring.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives and evaluating their biological activity to identify key pharmacophores and optimize potency and selectivity. This approach has been successful for other pyrimidine-based compounds in treating diseases like Chagas' disease. dundee.ac.uk

Target-Based Drug Design: Designing analogs to inhibit specific biological targets, such as kinases or enzymes involved in disease pathways. nih.govresearchgate.net The pyrimidine core is a common feature in many approved kinase inhibitors.

Synthesis of Fused Heterocyclic Systems: Exploring cyclization reactions of derivatized 5-amino-4,6-dimethoxypyrimidine to generate novel polycyclic compounds with unique pharmacological profiles. derpharmachemica.comorientjchem.org

| Derivative Class | Potential Biological Application | Rationale |

| Pteridines | Anticancer, Anti-inflammatory | Pteridine core is found in many natural and synthetic bioactive molecules. orientjchem.orgijfmr.comnih.gov |

| Purine (B94841) Analogs | Antiviral, Kinase Inhibition | The pyrimidine ring is a key component of the purine structure. |

| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) Inhibition | Structural similarity to folic acid antagonists. |

Integration with Advanced Materials Science for Novel Applications

The structural and electronic properties of this compound and its derivatives suggest potential applications in materials science. The planar aromatic ring, coupled with electron-withdrawing and -donating groups, can facilitate intermolecular interactions like π-π stacking and hydrogen bonding, which are fundamental to the self-assembly of functional materials.

Future research could explore:

Organic Electronics: Synthesizing derivatives with extended π-conjugated systems for use as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Non-Linear Optical (NLO) Materials: Investigating derivatives with strong intramolecular charge transfer characteristics, which could lead to materials with high NLO responses for applications in photonics and optical communications.

Organogelators and Liquid Crystals: Designing and synthesizing derivatives capable of self-assembling into ordered structures in solution or as melts. Pteridine derivatives, accessible from this compound, have already shown promise as organogelators with interesting piezofluorochromic properties. rsc.org

Chemosensors: Developing derivatives where interaction with a specific analyte (e.g., a metal ion or an anion) leads to a detectable change in an optical or electronic property, such as color or fluorescence.

Q & A

Q. Q1. What are the most reliable synthetic routes for 4,6-dimethoxy-5-nitropyrimidine, and how can reaction yields be optimized?

The compound is typically synthesized via nitration of 4,6-dimethoxypyrimidine using nitric acid and sulfuric acid under controlled conditions . Key optimization strategies include:

- Maintaining temperatures below 40°C to avoid side reactions.

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of methoxy groups.

- Monitoring reaction progress via TLC or HPLC to terminate nitration before over-oxidation .

Post-synthesis, purification is achieved through recrystallization from ethanol/water mixtures (70:30 v/v), yielding >95% purity .

Advanced Reaction Mechanisms

Q. Q2. How does this compound react with nucleophiles like methylhydrazine, and what mechanistic insights exist?

Stahl et al. (1971) demonstrated that methylhydrazine selectively substitutes the 4-methoxy group, forming 4-hydrazino-6-hydroxy-5-nitropyrimidine via a two-step mechanism: